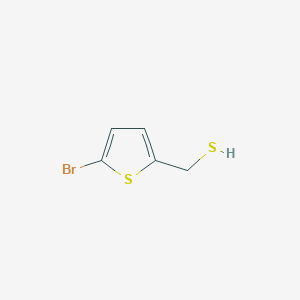
(5-Bromothiophen-2-YL)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromothiophen-2-YL)methanethiol is an organosulfur compound with the molecular formula C5H5BrS2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The bromine atom at the 5-position and the methanethiol group at the 2-position make this compound unique and valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-YL)methanethiol typically involves the bromination of thiophene followed by the introduction of the methanethiol group. One common method is the reaction of thiophene-2-carbohydrazide with bromine to yield 5-bromothiophene-2-carbohydrazide. This intermediate is then treated with sodium hydroxide and various haloaryl isothiocyanates to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(5-Bromothiophen-2-YL)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding thiophen-2-ylmethanethiol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted thiophenes, depending on the specific reagents and conditions used.
Scientific Research Applications
(5-Bromothiophen-2-YL)methanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are being explored for their potential therapeutic effects against various diseases, including cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals and materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (5-Bromothiophen-2-YL)methanethiol and its derivatives involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes. In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiophen-2-YLmethanethiol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chlorothiophen-2-YLmethanethiol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5-Iodothiophen-2-YLmethanethiol: Contains an iodine atom, which can affect its reactivity and applications.
Uniqueness
(5-Bromothiophen-2-YL)methanethiol is unique due to the presence of both the bromine atom and the methanethiol group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
Molecular Formula |
C5H5BrS2 |
|---|---|
Molecular Weight |
209.1 g/mol |
IUPAC Name |
(5-bromothiophen-2-yl)methanethiol |
InChI |
InChI=1S/C5H5BrS2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 |
InChI Key |
HUMCNWSCYYXVKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-7-yl)acetic acid](/img/structure/B15243384.png)
![Tetrahydropyrrolo[1,2-a]pyrazine-1,6(2h,7h)-dione](/img/structure/B15243388.png)

![4-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243395.png)

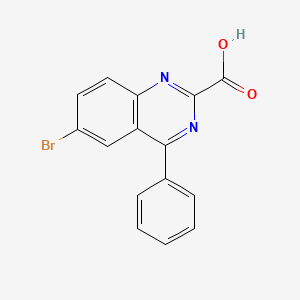
![2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol](/img/structure/B15243420.png)
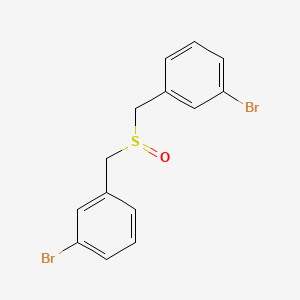
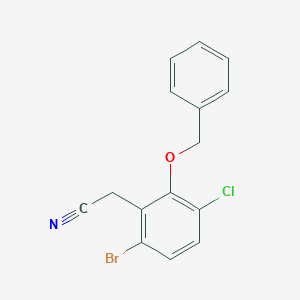
![2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol dihydrochloride](/img/structure/B15243428.png)
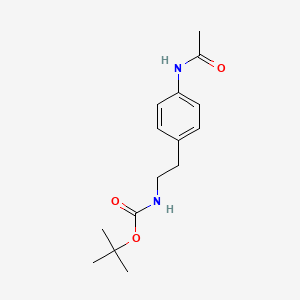
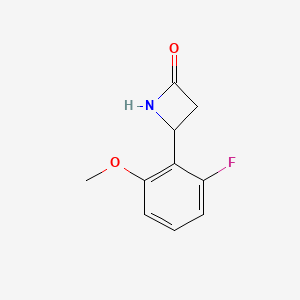
![2-{[(3-Methylbutan-2-yl)amino]methyl}phenol](/img/structure/B15243450.png)

